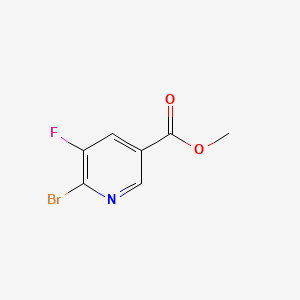

Methyl 6-bromo-5-fluoronicotinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 6-bromo-5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHKAVXJQLVUBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(N=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673235 | |

| Record name | Methyl 6-bromo-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214336-88-5 | |

| Record name | Methyl 6-bromo-5-fluoropyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-bromo-5-fluoronicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-bromo-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for methyl 6-bromo-5-fluoronicotinate, a key intermediate in pharmaceutical and organic synthesis. The described methodology is based on a multi-step process commencing with a commercially available starting material, 2,5-dibromopyridine. This document outlines the reaction sequence, provides detailed experimental protocols for each key transformation, and presents a summary of relevant quantitative data.

Synthesis Pathway Overview

The synthesis of this compound can be achieved through a three-stage process. The initial step involves a selective Grignard reaction on 2,5-dibromopyridine, followed by carboxylation to introduce the methyl ester group. The subsequent stage focuses on the introduction of the fluorine atom at the 5-position via a nucleophilic aromatic substitution reaction. The final step is the hydrolysis of the ester, followed by re-esterification to yield the desired product.

A Chinese patent describes a method for preparing 6-fluoronicotinic acid, a direct precursor to the target molecule.[1] This pathway begins with 2,5-dibromopyridine, which undergoes a Grignard exchange reaction and subsequent reaction with a chloroformate to produce a 6-bromonicotinate.[1] This intermediate is then subjected to fluorination and hydrolysis.[1] The final step to obtain this compound would be a standard esterification.

The overall synthetic strategy is depicted in the following workflow:

Caption: Overall synthesis workflow for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis. Please note that yields can vary based on specific reaction conditions and scale.

| Step | Reaction | Starting Material | Key Reagents | Product | Reported Yield (%) |

| 1 | Grignard Reaction & Carboxylation | 2,5-Dibromopyridine | Isopropylmagnesium chloride, Methyl chloroformate | Methyl 6-bromonicotinate | High Selectivity |

| 2 | Fluorination & Hydrolysis | Methyl 6-bromonicotinate | Tetramethylammonium fluoride, NaOH, HCl | 6-Bromo-5-fluoronicotinic acid | Not explicitly stated |

| 3 | Esterification | 6-Bromo-5-fluoronicotinic acid | Methanol, Sulfuric acid | This compound | Typically >90% |

Detailed Experimental Protocols

Stage 1: Synthesis of Methyl 6-bromonicotinate

This procedure is adapted from the general principles of Grignard reactions with di-substituted pyridines.

Materials:

-

2,5-Dibromopyridine

-

Isopropylmagnesium chloride (i-PrMgCl) in Tetrahydrofuran (THF)

-

Methyl chloroformate

-

Anhydrous Tetrahydrofuran (THF)

-

Cuprous iodide (CuI) (catalyst)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2,5-dibromopyridine and anhydrous THF. The solution is cooled to -10 °C.

-

Isopropylmagnesium chloride solution in THF is added dropwise to the stirred solution while maintaining the temperature below -5 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

-

A catalytic amount of cuprous iodide is added to the reaction mixture.

-

Methyl chloroformate is then added dropwise, ensuring the temperature does not exceed 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The reaction is quenched by the slow addition of a saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford methyl 6-bromonicotinate.

Stage 2: Synthesis of 6-Bromo-5-fluoronicotinic acid

This stage involves the fluorination of the nicotinate ester followed by hydrolysis.

Materials:

-

Methyl 6-bromonicotinate

-

Anhydrous Tetramethylammonium fluoride

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure:

-

To a solution of methyl 6-bromonicotinate in anhydrous DMF, anhydrous tetramethylammonium fluoride is added.

-

The reaction mixture is heated to a temperature between 100-120 °C and stirred for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

The reaction mixture is cooled to room temperature and the DMF is removed under reduced pressure.

-

The resulting residue is treated with an aqueous solution of sodium hydroxide and stirred at room temperature for 2-4 hours to effect hydrolysis of the methyl ester.

-

The aqueous solution is then acidified with hydrochloric acid to a pH of approximately 3-4, resulting in the precipitation of the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 6-bromo-5-fluoronicotinic acid.

Stage 3: Synthesis of this compound

The final step is a standard Fischer esterification.

Materials:

-

6-Bromo-5-fluoronicotinic acid

-

Methanol

-

Concentrated Sulfuric acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

6-Bromo-5-fluoronicotinic acid is dissolved in an excess of methanol.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The mixture is heated to reflux and maintained at this temperature for 4-6 hours.

-

The reaction is monitored by TLC for the disappearance of the starting material.

-

Upon completion, the methanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous sodium bicarbonate solution, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

-

The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Logical Relationship Diagram

Caption: Logical flow of the synthesis with key intermediates and reagents.

References

In-Depth Technical Guide on Methyl 6-bromo-5-fluoronicotinate (CAS No. 1214336-88-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Methyl 6-bromo-5-fluoronicotinate (CAS No. 1214336-88-5), a key building block in the development of novel therapeutics. This document focuses on its role in the synthesis of potent and selective PRMT5 inhibitors, highlighting its importance in cancer research and drug discovery.

Core Compound Properties

This compound is a halogenated pyridine derivative. Its structure incorporates a bromine atom and a fluorine atom, providing multiple sites for synthetic modification, making it a versatile intermediate in organic synthesis.

| Property | Value | Reference |

| CAS Number | 1214336-88-5 | N/A |

| Molecular Formula | C₇H₅BrFNO₂ | N/A |

| Molecular Weight | 234.02 g/mol | N/A |

| IUPAC Name | methyl 6-bromo-5-fluoropyridine-3-carboxylate | N/A |

| Synonyms | This compound, 6-Bromo-5-fluoro-nicotinic acid methyl ester | N/A |

| Physical Form | Solid | [1] |

| Purity | Typically >95% | [1] |

| Storage Conditions | Ambient temperature | [1] |

Synthesis and Reactivity

This compound is primarily utilized as a versatile intermediate for the synthesis of complex heterocyclic compounds. A key application is in the preparation of substituted pyrrolo[2,3-b]pyridines, a core scaffold in many biologically active molecules.

A notable example of its application is in the synthesis of novel Protein Arginine Methyltransferase 5 (PRMT5) inhibitors, as detailed in patent WO2024067433A1. The synthesis involves a multi-step sequence starting with this compound.

Experimental Protocol: Synthesis of a PRMT5 Inhibitor Intermediate

The following protocol is a representative example of how this compound is used in a synthetic sequence. This specific pathway leads to the formation of a key intermediate for a PRMT5 inhibitor.

Step 1: Suzuki Coupling

The bromine atom at the 6-position of this compound is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. This allows for the introduction of various aryl or heteroaryl groups.

-

Reaction: this compound is reacted with a suitable boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a suitable solvent (e.g., 1,4-dioxane/water). The reaction mixture is typically heated to facilitate the coupling.

Step 2: Saponification

The methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Reaction: The product from the Suzuki coupling is treated with a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.

Step 3: Amide Coupling

The resulting carboxylic acid is then coupled with an amine to form an amide bond.

-

Reaction: The carboxylic acid is activated using a coupling agent (e.g., HATU, HOBt) and then reacted with the desired amine in the presence of a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

Step 4: Cyclization

The final step involves an intramolecular cyclization to form the pyrrolo[2,3-b]pyridine core.

-

Reaction: The amide product from the previous step undergoes a base-mediated intramolecular cyclization. The specific conditions for this step can vary depending on the substrate.

Biological Context: PRMT5 Inhibition

PRMT5 is an enzyme that plays a crucial role in various cellular processes by methylating arginine residues on histone and non-histone proteins. Overexpression of PRMT5 has been linked to the progression of several cancers, including lymphoma, lung cancer, breast cancer, and colorectal cancer.[2] This makes PRMT5 an attractive therapeutic target for cancer treatment.

PRMT5 Signaling Pathway

PRMT5 symmetrically dimethylates arginine residues on its substrates, which can lead to the transcriptional repression of tumor suppressor genes. By inhibiting PRMT5, the methylation of these substrates is blocked, leading to the reactivation of tumor suppressor genes and subsequent inhibition of cancer cell proliferation and survival.

The development of small molecule inhibitors that target PRMT5 is a promising strategy for cancer therapy. This compound serves as a critical starting material for the synthesis of such inhibitors, enabling the construction of the complex heterocyclic systems required for potent and selective inhibition of PRMT5.

Conclusion

This compound is a valuable and versatile building block for the synthesis of biologically active compounds, particularly in the field of oncology. Its utility in the construction of PRMT5 inhibitors underscores its importance for researchers and professionals in drug discovery and development. The synthetic accessibility and reactivity of this compound make it a key component in the development of next-generation targeted cancer therapies.

References

An In-depth Technical Guide to Methyl 6-bromo-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-5-fluoronicotinate is a halogenated pyridine derivative that serves as a key building block in modern organic synthesis. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the pyridine ring, makes it a valuable precursor for the synthesis of a wide range of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. The presence of the bromine atom allows for facile carbon-carbon bond formation through various cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and biological properties of the final products. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1214336-88-5 | [2][3] |

| Molecular Formula | C₇H₅BrFNO₂ | [2] |

| Molecular Weight | 234.02 g/mol | [2] |

| IUPAC Name | methyl 6-bromo-5-fluoropyridine-3-carboxylate | [3] |

| Synonyms | Methyl 6-bromo-5-fluoropyridine-3-carboxylate, 2-Bromo-3-fluoro-5-(methoxycarbonyl)pyridine | [4] |

| Physical Form | Solid | [3] |

| Purity | Typically >95% (HPLC) | [3] |

| Boiling Point | 272.0 ± 40.0 °C (Predicted) | [2] |

| Density | 1.660 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Slightly soluble in water | [2] |

| Storage | Ambient temperature | [3] |

Note: Specific experimental data for melting point and detailed solubility in organic solvents are not currently available in publicly accessible literature.

Spectroscopic Data

While a comprehensive set of spectroscopic data is not publicly available, a certificate of analysis for a commercial sample confirms the structure of this compound by ¹H NMR spectroscopy. Predicted mass spectrometry data is also available.[5]

Table 2: Spectroscopic Data for this compound

| Technique | Data | Source(s) |

| ¹H NMR | Conforms to structure | - |

| ¹³C NMR | Data not publicly available | - |

| Mass Spectrometry | Predicted m/z: [M+H]⁺ = 233.95606, [M+Na]⁺ = 255.93800 | [5] |

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly described in the available literature. However, a plausible synthetic route can be inferred from a patent describing the synthesis of the parent acid, 6-bromo-5-fluoronicotinic acid, followed by esterification.[6] The proposed pathway begins with the selective Grignard exchange of 2,5-dibromopyridine, followed by reaction with a chloroformate to introduce the ester group, and subsequent fluorination.

References

- 1. benchchem.com [benchchem.com]

- 2. 6-BroMo-5-fluoro-nicotinic acid Methyl ester CAS#: 1214336-88-5 [m.chemicalbook.com]

- 3. This compound | 1214336-88-5 [sigmaaldrich.com]

- 4. 1214336-88-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. PubChemLite - this compound (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 6. CN115433122A - Preparation method of 6-fluoronicotinic acid - Google Patents [patents.google.com]

Spectroscopic Analysis of Methyl 6-bromo-5-fluoronicotinate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for Methyl 6-bromo-5-fluoronicotinate (CAS No: 1214336-88-5), a halogenated pyridine derivative of interest in pharmaceutical and organic synthesis. The document compiles known mass spectrometry and nuclear magnetic resonance data and outlines standardized experimental protocols for these analytical techniques.

Chemical Identity

| Identifier | Value |

| Compound Name | This compound |

| Synonyms | Methyl 6-bromo-5-fluoropyridine-3-carboxylate, 2-Bromo-3-fluoro-5-(methoxycarbonyl)pyridine |

| CAS Number | 1214336-88-5 |

| Molecular Formula | C₇H₅BrFNO₂ |

| Molecular Weight | 234.02 g/mol |

| Monoisotopic Mass | 232.94878 Da |

Spectroscopic Data

Mass Spectrometry (MS)

While experimental mass spectra are not widely published, predicted mass-to-charge ratios (m/z) for various adducts of this compound provide valuable information for mass spectrometry analysis. These predictions, available through databases such as PubChem, are crucial for identifying the compound in mass spectrometric assays.[1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 233.95606 |

| [M+Na]⁺ | 255.93800 |

| [M-H]⁻ | 231.94150 |

| [M+NH₄]⁺ | 250.98260 |

| [M+K]⁺ | 271.91194 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

The following are detailed, generalized methodologies for acquiring NMR and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolution: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the solubility of the compound and the desired chemical shift window.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample is free of particulate matter by filtering if necessary.

¹H NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard pulse-acquire sequence.

-

Acquisition Parameters:

-

Sweep Width: Typically 12-16 ppm.

-

Data Points: 32K or 64K.

-

Number of Scans: 8 to 16, depending on sample concentration.

-

Relaxation Delay (d1): 1-5 seconds.

-

Temperature: 298 K (25 °C).

-

¹³C NMR Acquisition:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A proton-decoupled pulse-acquire sequence.

-

Acquisition Parameters:

-

Sweep Width: Typically 0-220 ppm.

-

Data Points: 64K.

-

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Mass Spectrometry (MS)

Sample Preparation:

-

Dissolution: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a chromatographic system like HPLC or UPLC for separation prior to analysis.

Data Acquisition (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Ionization Mode: Electrospray Ionization (ESI), in either positive or negative ion mode.

-

ESI Source Parameters:

-

Capillary Voltage: 3-5 kV.

-

Nebulizer Gas (N₂): Set to an appropriate pressure for stable spray.

-

Drying Gas (N₂) Flow and Temperature: Optimized to desolvate the ions effectively (e.g., 8-12 L/min at 200-350 °C).

-

-

Mass Analysis:

-

Scan Range: A range appropriate to detect the expected molecular ions and fragments (e.g., m/z 50-500).

-

Data Acquisition: Full scan mode to detect all ions within the mass range. For structural elucidation, tandem MS (MS/MS) can be performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID).

-

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of a chemical sample.

Caption: General workflow for the spectroscopic analysis of a chemical sample.

Caption: A detailed workflow for conducting an NMR experiment.

References

An In-depth Technical Guide on the Reactivity and Selectivity of Methyl 6-bromo-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-bromo-5-fluoronicotinate is a halogenated pyridine derivative that serves as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its unique substitution pattern, featuring a reactive bromine atom, a fluorine atom, and a methyl ester group on the pyridine core, allows for a range of selective chemical transformations. This guide provides a comprehensive overview of the reactivity and selectivity of this compound, focusing on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in effectively utilizing this valuable synthetic intermediate.

Core Reactivity Principles: A Tale of Two Halogens

The reactivity of this compound is primarily dictated by the presence of two different halogen atoms on the pyridine ring. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond at the 6-position is significantly more reactive than the carbon-fluorine (C-F) bond at the 5-position. This selectivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-F bond, making oxidative addition of a palladium(0) catalyst to the C-Br bond the favored pathway.

Conversely, in nucleophilic aromatic substitution (SNAr) reactions, the fluorine atom at the 5-position can act as a leaving group, particularly when the pyridine ring is activated by the electron-withdrawing ester group and the incoming nucleophile is sufficiently strong. The high electronegativity of fluorine polarizes the C-F bond, making the carbon atom susceptible to nucleophilic attack.

This dichotomy in reactivity allows for the sequential and regioselective functionalization of the pyridine ring, making this compound a highly valuable and versatile building block.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound readily participates in several of these transformations, primarily at the C-Br bond.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. This compound can be coupled with various aryl- and heteroarylboronic acids or their esters to generate 6-aryl- or 6-heteroaryl-5-fluoronicotinates.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | 1,4-Dioxane | 100 | 16 | 80-90 |

| 3 | Thiophen-3-ylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O | 90 | 18 | 75-85 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst, and the ligand.

-

Add the base (2.0-3.0 equiv.).

-

Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Caption: Suzuki-Miyaura Coupling Workflow.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide. This reaction is particularly useful for introducing alkynyl moieties into the pyridine ring of this compound. A procedure adapted from a similar substrate, 6-bromo-3-fluoro-2-cyanopyridine, has been shown to be effective.[1]

Table 2: Representative Conditions for Sonogashira Coupling of this compound

| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 16 | 80-90 |

| 2 | 1-Octyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPEA | DMF | 50 | 12 | 75-85 |

| 3 | Trimethylsilylacetylene | Pd(OAc)₂ (2) / XPhos (4) | CuI (5) | K₂CO₃ | Acetonitrile | 60 | 18 | 70-80 |

Experimental Protocol: General Procedure for Sonogashira Coupling [1]

-

To a degassed solution of this compound (1.0 equiv.) in a mixture of THF and triethylamine (2:1), add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) and copper(I) iodide (0.1 equiv.).

-

Degas the reaction mixture for an additional 5 minutes at room temperature.

-

Add the terminal alkyne (1.1 equiv.) dropwise.

-

Stir the reaction mixture at room temperature for 16 hours or until completion as monitored by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to afford the desired 6-alkynyl-5-fluoronicotinate.

Caption: Sonogashira Coupling Workflow.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This compound can be coupled with a variety of primary and secondary amines to yield 6-amino-5-fluoronicotinates, which are valuable intermediates in medicinal chemistry.

Table 3: Representative Conditions for Buchwald-Hartwig Amination of this compound

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 18 | 80-90 |

| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 24 | 75-85 |

| 3 | Benzylamine | Pd₂(dba)₃ (2.5) | BrettPhos (5) | LHMDS | THF | 80 | 16 | 70-80 |

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to an oven-dried Schlenk tube.

-

Add this compound (1.0 equiv.) and the desired amine (1.2 equiv.).

-

Add the anhydrous, degassed solvent via syringe.

-

Seal the tube and heat the reaction mixture to the specified temperature.

-

Stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Caption: Buchwald-Hartwig Amination Workflow.

Nucleophilic Aromatic Substitution (SNAr)

While the C-Br bond is more reactive in palladium-catalyzed reactions, the C-F bond at the 5-position can undergo nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the adjacent ester group and the pyridine nitrogen atom activates the ring towards nucleophilic attack. The high electronegativity of fluorine makes it a good leaving group in this context.

Table 4: Representative Conditions for Nucleophilic Aromatic Substitution on this compound

| Entry | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |

| 1 | Sodium methoxide | - | Methanol | 60 | 6 | Methyl 6-bromo-5-methoxynicotinate | 70-80 |

| 2 | Pyrrolidine | K₂CO₃ | DMSO | 100 | 12 | Methyl 6-bromo-5-(pyrrolidin-1-yl)nicotinate | 65-75 |

| 3 | Sodium thiophenoxide | - | DMF | 80 | 8 | Methyl 6-bromo-5-(phenylthio)nicotinate | 70-80 |

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

-

To a solution of this compound (1.0 equiv.) in a suitable solvent, add the nucleophile (1.1-1.5 equiv.).

-

If required, add a base.

-

Heat the reaction mixture to the specified temperature and stir for the indicated time.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Caption: Nucleophilic Aromatic Substitution Workflow.

Selectivity Considerations

The selective functionalization of this compound hinges on the choice of reaction conditions.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond at the 6-position is the primary site of reaction. Selectivity for mono-functionalization is generally high due to the significantly lower reactivity of the C-F bond towards oxidative addition.

-

Nucleophilic Aromatic Substitution: The C-F bond at the 5-position is the preferred site for SNAr, provided a sufficiently strong nucleophile is used. The C-Br bond is generally less susceptible to nucleophilic attack under these conditions.

By carefully selecting the reaction type and conditions, researchers can achieve a high degree of control over the regiochemical outcome, enabling the synthesis of a wide array of diversely substituted pyridine derivatives.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its distinct reactivity at the C-Br and C-F positions allows for selective functionalization through palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. This guide has provided an in-depth overview of its reactivity, including representative quantitative data and detailed experimental protocols for key transformations. By understanding the principles of selectivity and applying the methodologies described herein, researchers can effectively utilize this compound to accelerate the discovery and development of novel molecules with applications in medicine and materials science.

References

Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Methyl 6-bromo-5-fluoronicotinate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-5-fluoronicotinate, a halogenated pyridine derivative, has emerged as a valuable scaffold in medicinal chemistry. While the compound itself has not been extensively profiled for direct biological activity, its utility as a synthetic intermediate has led to the discovery of potent and selective modulators of key biological targets. This technical guide explores the potential biological activities stemming from molecules synthesized using this compound as a starting material. We delve into the synthesis of derivatives targeting the Farnesoid X Receptor (FXR) and Histone Deacetylase 6 (HDAC6), presenting detailed experimental protocols, quantitative biological data, and visual representations of the relevant signaling pathways and experimental workflows. This document serves as a comprehensive resource for researchers interested in leveraging this versatile chemical building block for the development of novel therapeutics.

Introduction: The Versatility of a Halogenated Nicotinate Scaffold

This compound is a substituted methyl nicotinate that presents multiple reaction sites for chemical modification, making it an attractive starting point for the synthesis of diverse compound libraries. The bromine atom at the 6-position is amenable to various cross-coupling reactions, while the ester and the pyridine ring itself can be subjected to a range of chemical transformations. This synthetic tractability has been exploited in the development of molecules with significant biological activities, positioning this compound as a key building block in modern drug discovery. This guide will focus on two prominent examples of its application: the synthesis of Farnesoid X Receptor (FXR) agonists and Histone Deacetylase 6 (HDAC6) inhibitors.

Potential Biological Activity as an FXR Modulator

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose metabolism.[1][2] Agonism of FXR has been pursued as a therapeutic strategy for various metabolic and liver diseases, including non-alcoholic steatohepatitis (NASH) and primary biliary cholangitis (PBC).[1]

Synthesis of FXR Modulators

This compound has been utilized as a key intermediate in the synthesis of potent FXR modulators, as detailed in patent literature (US10981881B2, EP3257847A1). A crucial synthetic step involves the nucleophilic aromatic substitution of the bromine atom.

Experimental Protocol: Synthesis of a Key Intermediate for FXR Modulators

A mixture of azetidin-3-ol hydrochloride (2.8 g, 26 mmol), this compound (5.0 g, 21 mmol), and potassium carbonate (7.4 g, 53 mmol) in DMF (100 mL) is heated at 65°C for 19 hours. The resulting mixture is then purified by flash chromatography on silica gel to yield the desired product, which serves as a core scaffold for further elaboration into active FXR modulators.

FXR Signaling Pathway

FXR activation by an agonist leads to a cascade of transcriptional regulation affecting metabolic homeostasis. The binding of an agonist to FXR induces a conformational change in the receptor, leading to the recruitment of coactivator proteins. This complex then binds to FXR response elements (FXREs) in the promoter regions of target genes, modulating their expression. A key target gene is the small heterodimer partner (SHP), which in turn represses the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis.

Quantitative Biological Data

While specific EC50 values for the initial derivatives from this compound are not explicitly detailed in the provided patents, the documents confirm that the resulting compounds act as agonists of FXR. Biological evaluation of these compounds is typically performed using reporter gene assays or coactivator recruitment assays.

| Compound Class | Target | Assay Type | Activity |

| Azetidinyl-nicotinate derivatives | FXR | Coactivator Recruitment Assay | Agonist |

Table 1: Summary of potential biological activity for FXR modulators derived from this compound.

Potential Biological Activity as an HDAC6 Inhibitor

Histone Deacetylase 6 (HDAC6) is a unique, primarily cytoplasmic enzyme that deacetylates non-histone proteins, including α-tubulin and cortactin.[3] Its role in regulating cellular processes such as cell motility and protein degradation has made it a compelling target for the treatment of cancer and neurodegenerative diseases.[3]

Synthesis of HDAC6 Inhibitors

This compound serves as a precursor for the synthesis of HDAC6 inhibitors, as outlined in patent application AU2023250964A1. The synthetic strategy involves a Suzuki coupling reaction to introduce a new substituent at the 6-position of the pyridine ring.

Experimental Protocol: Synthesis of a Key Intermediate for HDAC6 Inhibitors

To a solution of this compound (5.0 g, 21.36 mmol) in 1,4-dioxane (75 mL) is added 2,4,6-trimethyl-1,3,5,2,4,6-trioxatriborinane (13.41 g, 106.8 mmol) followed by K2CO3 (4.429 g, 32.00 mmol) at room temperature. The reaction mixture is degassed with argon for 15 minutes. A palladium catalyst is then added, and the reaction proceeds to yield the 6-methyl derivative, a key intermediate for further elaboration into HDAC6 inhibitors.

HDAC6 Signaling and Function

HDAC6's primary function is the deacetylation of cytoplasmic proteins. Inhibition of HDAC6 leads to the hyperacetylation of its substrates, such as α-tubulin. This hyperacetylation affects microtubule dynamics and can impact cellular processes like cell migration and mitosis. In the context of cancer, HDAC6 inhibition can lead to cell cycle arrest and apoptosis.

Quantitative Biological Data

The patent application for HDAC6 inhibitors derived from the this compound scaffold indicates that these compounds exhibit inhibitory activity against HDAC6. The biological activity is typically quantified using enzymatic assays that measure the deacetylation of a fluorogenic substrate.

| Compound Class | Target | Assay Type | Activity |

| Pyridine-based derivatives | HDAC6 | Fluorogenic Enzymatic Assay | Inhibitor |

Table 2: Summary of potential biological activity for HDAC6 inhibitors derived from this compound.

Experimental Methodologies

General Synthetic Chemistry Procedures

All reagents and solvents are typically obtained from commercial sources and used without further purification. Reactions are monitored by thin-layer chromatography (TLC) on silica gel plates and visualized by UV light or appropriate staining agents. Flash column chromatography is performed using silica gel. Nuclear magnetic resonance (NMR) spectra are recorded on standard spectrometers, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. Mass spectra are obtained using electrospray ionization (ESI) techniques.

FXR Coactivator Recruitment Assay

The potential of a compound to function as an FXR agonist is assessed by its ability to promote the interaction between the FXR ligand-binding domain (LBD) and a coactivator peptide. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this assay, a GST-tagged FXR-LBD and a biotinylated coactivator peptide are incubated with the test compound. A europium-labeled anti-GST antibody and streptavidin-allophycocyanin are then added. If the compound induces the interaction between the FXR-LBD and the coactivator, the two fluorophores are brought into close proximity, resulting in a FRET signal that can be measured.

HDAC6 Enzymatic Assay

The inhibitory activity of compounds against HDAC6 is determined using a fluorogenic assay. The assay measures the deacetylation of a synthetic peptide substrate that is linked to a fluorophore. In its acetylated state, the substrate is not fluorescent. Upon deacetylation by HDAC6, a developer solution cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal. The inhibition of HDAC6 by a test compound is measured as a decrease in the fluorescent signal.

Conclusion

This compound has proven to be a valuable and versatile building block in the synthesis of biologically active compounds. Its application in the development of FXR modulators and HDAC6 inhibitors highlights its potential for generating novel drug candidates for a range of therapeutic areas, including metabolic diseases, liver diseases, and oncology. The synthetic accessibility and the demonstrated biological relevance of its derivatives make this compound a scaffold of significant interest for further exploration in medicinal chemistry and drug discovery programs. This guide provides a foundational understanding of the potential biological activities that can be achieved through the chemical modification of this promising starting material.

References

Methyl 6-bromo-5-fluoronicotinate IUPAC name and synonyms

An In-depth Technical Guide to Methyl 6-bromo-5-fluoronicotinate

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical and organic synthesis. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical identity, properties, and a key experimental application.

Chemical Identity

IUPAC Name: methyl 6-bromo-5-fluoropyridine-3-carboxylate.[1]

Synonyms:

-

This compound[2]

-

6-Bromo-5-fluoro-nicotinic acid methyl ester[3]

-

2-bromo-3-fluoro-5-(methoxycarbonyl)pyridine[4]

-

methyl 6-bromo-5-fluoropyridine-3-carboxylate[4]

-

6-bromo-5-fluoropyridine-3-carboxylate[3]

-

methyl 2-bromo-3-fluoro-5-pyridinecarboxylate[3]

-

3-Pyridinecarboxylic acid, 6-bromo-5-fluoro-, methyl ester[3]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source(s) |

| CAS Number | 1214336-88-5 | [2][3] |

| Molecular Formula | C₇H₅BrFNO₂ | [2] |

| Molecular Weight | 234.02 g/mol | [3] |

| Purity | Typically ≥95% - 98% | [2][3] |

| Physical Form | Solid | [2] |

| Boiling Point (Predicted) | 272.0 ± 40.0 °C | |

| Density (Predicted) | 1.660 ± 0.06 g/cm³ | |

| Solubility | Slightly soluble in water. | [3] |

| Storage Temperature | Ambient, though freezer (-20°C) is recommended for long-term storage. | [2][3] |

| Sensitivity | Light Sensitive | [3] |

Experimental Protocol: Application in the Synthesis of FXR Modulating Compounds

This compound serves as a crucial building block in the synthesis of more complex molecules, including compounds that modulate the Farnesoid X receptor (FXR), which is a target in drug development.[3][4][5] The following is a detailed experimental protocol adapted from patent literature, demonstrating its use in a nucleophilic aromatic substitution reaction.[3][4][5]

Objective: To synthesize methyl 6-(3-hydroxyazetidin-1-yl)-5-fluoronicotinate from this compound and azetidin-3-ol hydrochloride.

Materials:

-

This compound (5.0 g, 21 mmol)

-

Azetidin-3-ol hydrochloride (2.8 g, 26 mmol)

-

Potassium carbonate (K₂CO₃) (7.4 g, 53 mmol)

-

Dimethylformamide (DMF) (100 mL)

-

Silica gel for flash chromatography

Procedure:

-

A mixture of azetidin-3-ol hydrochloride (2.8 g, 26 mmol), this compound (5.0 g, 21 mmol), and potassium carbonate (7.4 g, 53 mmol) is prepared in DMF (100 mL).[3][4][5]

-

The reaction is maintained at this temperature for 19 hours.[3][4][5]

-

Upon completion, the mixture is purified by flash chromatography on silica gel to yield the desired product, methyl 6-(3-hydroxyazetidin-1-yl)-5-fluoronicotinate.[3][4][5]

Visualizations

The following diagrams illustrate the chemical structure and the experimental workflow described above.

Caption: Experimental workflow for the synthesis of an FXR modulator intermediate.

This halogenated aromatic compound is a versatile reagent for a range of chemical transformations.[4] Its utility as a building block is particularly valuable in constructing larger molecular scaffolds, finding applications in both pharmaceutical and biochemical research.[4]

References

- 1. 6-BroMo-5-fluoro-nicotinic acid Methyl ester | 1214336-88-5 [chemicalbook.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US10981881B2 - FXR (NR1H4) modulating compounds - Google Patents [patents.google.com]

- 4. EP3257847A1 - Fxr (nr1h4) modulating compounds - Google Patents [patents.google.com]

- 5. US11247986B2 - FXR (NR1H4) modulating compounds - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Molecular Structure and Conformation of Methyl 6-bromo-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-5-fluoronicotinate is a halogenated pyridine derivative that serves as a valuable intermediate in organic and pharmaceutical synthesis. This technical guide provides a detailed overview of its molecular structure, conformational properties, and key physicochemical data. Due to the limited availability of direct experimental studies on this specific compound, this guide combines available data with theoretical analysis and comparisons to related structures to offer a comprehensive profile for researchers. This document adheres to stringent data presentation and visualization standards to facilitate its use in a research and development setting.

Molecular Structure and Identification

This compound possesses a pyridine ring substituted with a bromine atom at the 6-position, a fluorine atom at the 5-position, and a methyl ester group at the 3-position. The presence of these functional groups makes it a versatile building block in medicinal chemistry.

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value |

| IUPAC Name | methyl 6-bromo-5-fluoropyridine-3-carboxylate[1] |

| CAS Number | 1214336-88-5[1][2][3] |

| Molecular Formula | C₇H₅BrFNO₂[1][4] |

| Molecular Weight | 234.02 g/mol [1][3] |

| SMILES | COC(=O)C1=CC(=C(N=C1)Br)F[4] |

| InChI Key | PXHKAVXJQLVUBI-UHFFFAOYSA-N[1][2][4] |

Physicochemical and Spectroscopic Data

Predicted Mass Spectrometry Data

Predicted collision cross-section (CCS) values for various adducts of this compound, as calculated by CCSbase, are presented below. These values are useful for mass spectrometry-based identification.[4]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 233.95606 | 136.1 |

| [M+Na]⁺ | 255.93800 | 149.3 |

| [M-H]⁻ | 231.94150 | 140.6 |

| [M+NH₄]⁺ | 250.98260 | 156.7 |

| [M+K]⁺ | 271.91194 | 139.1 |

| [M]⁺ | 232.94823 | 155.5 |

| [M]⁻ | 232.94933 | 155.5 |

Data sourced from PubChem.[4]

Solubility and Physical Form

Based on supplier information, this compound is a solid at room temperature and is slightly soluble in water.[5]

Conformational Analysis

Direct crystallographic or solution-phase conformational studies on this compound have not been reported. However, its conformation can be inferred from the analysis of its constituent functional groups. The primary determinant of its conformation is the orientation of the methyl ester group relative to the pyridine ring.

Rotation around the C3-C(O) single bond is expected to be the most significant conformational variable. The two primary conformations would be where the carbonyl group of the ester is either syn or anti to the C2-C3 bond of the pyridine ring. Steric hindrance between the carbonyl oxygen and the hydrogen at the C2 position, as well as electronic interactions between the ester and the electron-withdrawing pyridine ring, will influence the rotational barrier and the preferred conformation. Computational modeling would be required to definitively determine the lowest energy conformer.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly published. However, a general synthetic strategy can be proposed based on standard organic chemistry methodologies for the synthesis of substituted nicotinic acid esters.

Proposed Synthesis Workflow

The synthesis of this compound would likely start from a corresponding substituted nicotinic acid, followed by esterification. A generalized workflow for its synthesis and characterization is depicted below.

Methodologies for Key Experiments

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The proton NMR would be expected to show signals for the two aromatic protons and the methyl ester protons. ¹⁹F NMR would show a single resonance, and coupling between the fluorine and the neighboring protons would be observed in the proton spectrum.

-

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic peaks for the C=O stretch of the ester, C-F stretch, C-Br stretch, and aromatic C-H and C=C/C=N stretches.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition.

Applications in Drug Discovery

This compound is primarily utilized as a building block in the synthesis of more complex molecules for pharmaceutical applications.[6] Its utility stems from the presence of multiple reaction sites that allow for diverse chemical modifications.

The logical relationship of its application in a drug discovery pipeline is illustrated below.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical agents. While detailed experimental characterization of this specific molecule is not widely published, this guide provides a foundational understanding of its structure, predicted properties, and likely synthetic utility based on established chemical principles and data from related compounds. Further computational and experimental studies are warranted to fully elucidate its conformational landscape and reactivity profile.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | 1214336-88-5 [sigmaaldrich.com]

- 3. 1214336-88-5|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]

- 5. This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. 1214336-88-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

The Ascendant Trajectory of 6-Bromo-5-fluoropyridine Derivatives in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine and bromine into pyridine scaffolds has emerged as a powerful tool in modern medicinal chemistry, leading to the development of novel therapeutic agents with enhanced pharmacological profiles. Among these, the 6-bromo-5-fluoropyridine core has garnered significant attention as a versatile building block for the synthesis of a diverse array of biologically active molecules. This in-depth technical guide provides a comprehensive review of the synthesis, reactivity, and therapeutic applications of 6-bromo-5-fluoropyridine derivatives, with a focus on their potential as kinase inhibitors and antimicrobial agents.

Synthesis of the 6-Bromo-5-fluoropyridine Scaffold and Its Derivatives

The synthesis of the 6-bromo-5-fluoropyridine core and its subsequent derivatization relies on a combination of classical and modern synthetic methodologies. A key precursor, 2-amino-6-bromo-5-fluoropyridine, serves as a versatile starting material for a variety of chemical transformations.

One common synthetic route to a related methylated analog, 5-bromo-2-fluoro-6-picoline, involves a diazotization reaction of the corresponding aminopyridine. This highlights a potential strategy for introducing the fluoro group at the 5-position.

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide range of aryl and heteroaryl substituents, providing a powerful tool for exploring the structure-activity relationship (SAR) of these derivatives.

Furthermore, the pyridine ring can be functionalized at other positions. For instance, the synthesis of 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridines has been achieved through the condensation of 5-bromopyridine-2,3-diamine with various aromatic carboxylic acids.[1] Similarly, pyridine-2,6-dicarboxamide derivatives can be prepared from 2,6-pyridinedicarbonyl dichloride.[2]

Chemical Reactivity and Functionalization

The chemical reactivity of the 6-bromo-5-fluoropyridine core is dictated by the electronic properties of the pyridine ring and the nature of the halogen substituents. The electron-withdrawing fluorine atom enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.

Suzuki-Miyaura Coupling: The bromine atom at the 6-position is the primary site for Suzuki-Miyaura cross-coupling reactions. This palladium-catalyzed reaction enables the formation of a C-C bond between the pyridine ring and a variety of boronic acids or esters, leading to the synthesis of a diverse library of biaryl and hetero-biaryl compounds.

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom is generally a good leaving group in SNAr reactions, its position on the pyridine ring and the presence of the bromine atom influence its reactivity. Further research is needed to fully elucidate the SNAr chemistry of the 6-bromo-5-fluoropyridine scaffold.

Biological Activity and Therapeutic Potential

Derivatives of the 6-bromo-5-fluoropyridine scaffold have shown promise in a range of therapeutic areas, particularly as kinase inhibitors for the treatment of cancer and as antimicrobial agents.

Kinase Inhibition

The pyridine scaffold is a well-established "hinge-binding" motif in many kinase inhibitors. The nitrogen atom of the pyridine ring can form a crucial hydrogen bond with the hinge region of the kinase's ATP-binding pocket, leading to potent inhibition. The strategic placement of bromo and fluoro substituents on the pyridine ring can further enhance binding affinity and selectivity.

While specific IC50 values for 6-bromo-5-fluoropyridine derivatives are not yet widely reported in the public domain, the structural similarity to known kinase inhibitors suggests their potential in this area. For instance, the structure-activity relationship of pyrimidine-sulfonamide analogues as BRAF V600E inhibitors highlights the importance of the core heterocyclic structure in inhibitor design.[3]

Antimicrobial Activity

Fused heterocyclic systems derived from brominated pyridines have demonstrated significant antimicrobial activity. For example, 6-bromo-2-substitutedphenyl-1H-imidazo[4,5-b]pyridine derivatives have been synthesized and screened for their antibacterial and antifungal properties.[1] The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity of a compound.[4]

Experimental Protocols

Detailed experimental protocols are crucial for the synthesis and evaluation of novel compounds. Below are generalized procedures for key reactions involving the 6-bromo-5-fluoropyridine scaffold.

General Protocol for Suzuki-Miyaura Coupling

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of a 6-bromo-5-fluoropyridine derivative with an arylboronic acid.

Materials:

-

6-Bromo-5-fluoropyridine derivative (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a dry reaction flask, add the 6-bromo-5-fluoropyridine derivative, arylboronic acid, and base.

-

Purge the flask with an inert gas (e.g., argon or nitrogen).

-

Add the palladium catalyst and the solvent.

-

Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Perform an aqueous workup and extract the product with a suitable organic solvent.

-

Dry the organic layer, concentrate in vacuo, and purify the crude product by column chromatography.

General Protocol for Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) can be determined using the broth microdilution method.

Materials:

-

Test compound (serially diluted)

-

Bacterial or fungal culture

-

Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

Procedure:

-

Prepare serial dilutions of the test compound in the appropriate growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Include positive (microorganism without compound) and negative (medium only) controls.

-

Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Data Presentation

Table 1: Representative 6-Bromo-5-fluoropyridine Derivatives and Intermediates

| Compound Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 6-Bromo-5-fluoropyridin-2-amine | 1257294-51-1 | C₅H₄BrFN₂ | 191.00 | |

| (6-Bromo-5-fluoropyridin-2-yl)methanol | 1227599-50-9 | C₆H₅BrFNO | 206.00 | |

| 5-Bromo-2-fluoro-6-picoline | Not Available | C₆H₅BrFN | 190.00 |

Visualizations

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

6-Bromo-5-fluoropyridine derivatives represent a promising class of compounds with significant potential in drug discovery. Their versatile synthesis and amenability to a wide range of chemical modifications, particularly through Suzuki-Miyaura coupling, make them attractive scaffolds for the development of novel therapeutics. While the exploration of their biological activities is still in its early stages, the existing data on related heterocyclic systems suggest that these compounds are likely to yield potent kinase inhibitors and antimicrobial agents. Further research into the synthesis, structure-activity relationships, and mechanisms of action of 6-bromo-5-fluoropyridine derivatives is warranted to fully unlock their therapeutic potential.

References

- 1. Practical Guide to DOT Language (Graphviz) for Developers and Analysts · while true do; [danieleteti.it]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Agonist Class: A Technical Guide to the Discovery and History of Halogenated Nicotinic Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and history of halogenated nicotinic esters, a class of compounds that has played a role in the broader understanding of nicotinic acetylcholine receptor (nAChR) pharmacology. While the early history of their specific pharmacological investigation is not extensively documented in publicly available literature, this guide pieces together the historical context of nAChR discovery, the chemical synthesis of key precursors, and the principles of their interaction with nAChR subtypes. This document details relevant experimental protocols for synthesis and pharmacological evaluation and employs visualizations to illustrate key signaling pathways and experimental workflows, serving as a valuable resource for researchers in nicotinic drug discovery.

Introduction: The Dawn of Nicotinic Receptor Research

The journey into the world of nicotinic acetylcholine receptors (nAChRs) began long before the first halogenated ester was synthesized. The concept of a "receptive substance" was first proposed by John Newport Langley in the early 20th century to explain the specific action of nicotine and curare on muscle tissue. This laid the groundwork for the eventual identification and characterization of the nAChR as the first neurotransmitter receptor.[1][2] The subsequent decades saw a burgeoning of research aimed at understanding the structure and function of these receptors, which are now known to be critical players in a vast array of physiological processes in both the central and peripheral nervous systems.[1][3]

The development of drugs targeting nAChRs has been a long and evolving field, with natural products like nicotine serving as the initial templates.[4][5] The advent of medicinal chemistry allowed for the systematic modification of these natural ligands to probe structure-activity relationships (SAR) and develop novel therapeutic agents. Halogenation, a common strategy in drug design to modulate physicochemical properties and binding interactions, was a logical step in the exploration of nicotinic compounds.

While a seminal 1948 paper by Charonnat and Chevillard titled "Experimental research on the pharmacodynamic properties of nicotine esters; study of halogen-alkylates" suggests early interest in this area, the detailed findings of this work are not widely accessible.[6] Nevertheless, the synthesis of halogenated nicotinic acid precursors has been a subject of chemical research for many years, providing the foundational chemistry for the creation of these esters. This guide aims to bridge the gap in the historical narrative and provide a comprehensive technical overview for the modern researcher.

Synthesis of Halogenated Nicotinic Esters: Foundational Chemistry

The synthesis of halogenated nicotinic esters typically begins with the preparation of the corresponding halogenated nicotinic acid. A common and historically significant starting material is 2-chloronicotinic acid.

Experimental Protocol: Synthesis of Methyl 2-Chloronicotinate

This protocol outlines a laboratory-scale synthesis of methyl 2-chloronicotinate from 2-chloronicotinic acid using diazomethane.

Materials:

-

2-chloronicotinic acid

-

Potassium hydroxide (KOH)

-

Ethanol

-

Water

-

N-methyl-N-nitroso-p-toluenesulfonamide (Diazald®)

-

Ether

-

Methanol

-

Aqueous sodium carbonate

-

Methylene chloride

-

Magnesium sulfate (MgSO4)

-

Diazomethane generation kit with polished glass surfaces

-

Reaction flasks, distillation apparatus, and standard laboratory glassware

Procedure:

-

Diazomethane Generation:

-

Prepare a solution of 22.6 g (0.4 mole) of KOH in 45.3 mL of ethanol and 36 mL of water.

-

In a diazomethane generation apparatus, carefully add a solution of 22.6 g (0.1 mole) of N-methyl-N-nitroso-p-toluenesulfonamide in 204 mL of ether to the KOH solution at 65°C.

-

The rate of addition should be controlled by the rate of distillation of the ether-diazomethane solution.

-

Collect the distilled diazomethane solution in two receiving flasks connected in series, the first cooled to 0°C and the second to -78°C.

-

-

Esterification:

-

Prepare a solution of 4.7 g (0.03 mole) of 2-chloronicotinic acid in methanol.

-

Cool the combined diazomethane solutions to -15°C and add the 2-chloronicotinic acid solution dropwise with stirring.

-

Maintain the reaction mixture at -15°C for 4 hours.

-

Allow the solution to slowly warm to room temperature.

-

-

Work-up and Isolation:

-

Concentrate the solution in vacuo to obtain a yellow solid.

-

Partition the solid between aqueous sodium carbonate and methylene chloride.

-

Separate the organic layer, dry it over MgSO4, and filter.

-

Concentrate the organic layer in vacuo to yield the crude methyl 2-chloronicotinate as an oil.

-

Workflow Diagram:

Pharmacological Evaluation: Probing the Nicotinic Receptors

The biological activity of halogenated nicotinic esters is determined by their interaction with various nAChR subtypes. Electrophysiological techniques, such as whole-cell patch-clamp, are essential for characterizing the potency and efficacy of these compounds.

Experimental Protocol: Whole-Cell Patch-Clamp Recording of nAChR Currents

This protocol describes the methodology for recording currents evoked by nicotinic agonists from cell lines expressing specific nAChR subtypes.

Materials:

-

Cell line stably expressing the nAChR subtype of interest (e.g., HEK293 cells)

-

Extracellular (bath) solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl₂, 1 CaCl₂, 11 EGTA, 10 HEPES, 2 ATP-Mg, pH 7.2 with KOH.

-

Agonist stock solutions (e.g., Acetylcholine, Halogenated Nicotinic Ester) in deionized water.

-

Patch-clamp amplifier, microscope, micromanipulators, and data acquisition system.

-

Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

-

Cell Preparation:

-

Plate cells onto glass coverslips 24-48 hours prior to the experiment.

-

-

Pipette Preparation:

-

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the intracellular solution.

-

-

Establishing Whole-Cell Configuration:

-

Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.

-

Approach a cell with the patch pipette and apply gentle positive pressure.

-

Upon observing a dimple on the cell membrane, release the positive pressure and apply gentle suction to form a gigaohm seal (>1 GΩ).

-

Apply a brief, stronger pulse of suction to rupture the membrane and achieve the whole-cell configuration.

-

-

Recording of nAChR Currents:

-

Clamp the cell membrane potential at a holding potential of -60 mV.

-

Prepare a series of dilutions of the test compound (halogenated nicotinic ester) in the extracellular solution.

-

Apply the agonist solution to the cell using a rapid perfusion system to evoke an inward current.

-

Record the current responses to a range of agonist concentrations to construct a dose-response curve.

-

Data Analysis:

-

Plot the peak current amplitude as a function of agonist concentration.

-

Fit the data to the Hill equation to determine the EC₅₀ (concentration for half-maximal response) and the Hill coefficient.

-

Compare the maximal current elicited by the test compound to that of a full agonist (e.g., acetylcholine) to determine its efficacy.

Experimental Workflow Diagram:

Quantitative Data on Halogenated Nicotinic Ligands

To illustrate the effects of halogenation on nAChR activity, we present data for more complex halogenated nicotinic ligands that have been characterized in the literature. These examples demonstrate the principles of how halogen substitution can modulate receptor interaction.

Table 1: Pharmacological Data for Selected Halogenated Nicotinic Ligands

| Compound | nAChR Subtype | Assay Type | Ki (nM) | EC₅₀ (nM) | Efficacy (% of ACh) |

| Halogenated Cytisine Analogs | |||||

| 3-Bromocytisine | α4β2 | [³H]Dopamine Release | - | ~11 | >100% (vs Cytisine) |

| 3-Iodocytisine | α4β2 | [³H]Dopamine Release | - | ~11 | >100% (vs Cytisine) |

| 3-Bromocytisine | α7 | Radioligand Binding | ~100 | - | - |

| 3-Iodocytisine | α7 | Radioligand Binding | ~100 | - | - |

| Other Halogenated Ligands | |||||

| 2'-Fluoro-deschloroepibatidine | α4β2 | Radioligand Binding | 0.07 | - | - |

| α3β4 | Radioligand Binding | 3.78 | - | - | |

| α7 | Radioligand Binding | 24.3 | - | - |

Note: This table is illustrative and compiles data from various sources on complex halogenated nicotinic ligands, not simple nicotinic esters, for which such comprehensive data is not publicly available.

Nicotinic Acetylcholine Receptor Signaling Pathways

The binding of a halogenated nicotinic ester, or any agonist, to an nAChR initiates a cascade of intracellular events. The primary effect is the opening of the ion channel, leading to an influx of cations (primarily Na⁺ and Ca²⁺) and membrane depolarization. This can trigger a variety of downstream signaling pathways.

Ionotropic Signaling Pathway

The canonical signaling pathway for nAChRs is ionotropic, leading to rapid excitatory neurotransmission.

Metabotropic and Downstream Signaling

In addition to direct ion channel gating, nAChR activation, particularly through Ca²⁺ influx, can trigger a variety of downstream second messenger cascades, leading to longer-term changes in cellular function, such as gene expression and modulation of other signaling pathways.

Conclusion and Future Directions

For modern researchers, this guide provides the essential historical context, foundational synthetic protocols, and key pharmacological evaluation techniques necessary to explore this and other classes of nicotinic ligands. The lack of publicly available quantitative data for simple halogenated nicotinic esters highlights a potential area for future research. A systematic study of these basic compounds across the various nAChR subtypes could provide valuable baseline data for computational modeling and a deeper understanding of the fundamental principles of nicotinic ligand-receptor interactions. Such studies would not only fill a historical gap but also provide a valuable educational and research tool for the next generation of scientists in the field of drug discovery.

References

- 1. The Road to Discovery of Neuronal Nicotinic Cholinergic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Nicotinic Acetylcholine Receptor: The Founding Father of the Pentameric Ligand-gated Ion Channel Superfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Neuronal nicotinic receptors: a perspective on two decades of drug discovery research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nicotinic Agonists, Antagonists, and Modulators From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [Experimental research on the pharmacodynamic properties of nicotine esters; study of halogen-alkylates] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Methyl 6-bromo-5-fluoronicotinate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-bromo-5-fluoronicotinate is a halogenated pyridine derivative that serves as a valuable building block in organic and medicinal chemistry. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methyl ester group on the pyridine ring, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, including its chemical structure, physical characteristics, and spectral data. While detailed experimental protocols for its synthesis and its specific roles in biological pathways are not extensively documented in publicly available literature, this guide consolidates the existing data to support its application in research and development.

Chemical and Physical Properties

This compound is a solid compound at room temperature, typically appearing as a white to off-white or pale yellow powder.[1] It is sparingly soluble in water but exhibits solubility in organic solvents.[2][3] The compound is noted to be light-sensitive, and therefore, storage in a dark environment is recommended.[3]

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound:

| Property | Value | Source(s) |

| Chemical Formula | C₇H₅BrFNO₂ | [4][5] |

| Molecular Weight | 234.02 g/mol | [5][6] |

| CAS Number | 1214336-88-5 | [2][4][5] |

| Physical Form | Solid | [1] |

| Color | White to off-white, Pale yellow | [1] |

| Melting Point | Not reported | |

| Boiling Point (Predicted) | 272.0 ± 40.0 °C | [2] |

| Density (Predicted) | 1.660 ± 0.06 g/cm³ | [2] |

| Solubility | Slightly soluble in water | [2][3] |

| Purity | 95% - 98% | |

| IUPAC Name | This compound | |

| InChI | 1S/C7H5BrFNO2/c1-12-7(11)4-2-5(9)6(8)10-3-4/h2-3H,1H3 | |

| InChIKey | PXHKAVXJQLVUBI-UHFFFAOYSA-N | |

| SMILES | COC(=O)C1=CC(=C(N=C1)Br)F | [4] |

| Sensitivity | Light Sensitive | [2][3] |

| Storage | Ambient temperature, store in dark, away from oxidizing agents, or in freezer (-20°C) | [3] |

Role in Organic Synthesis and Drug Discovery

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules. The bromine atom at the 6-position is susceptible to a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of various aryl or heteroaryl groups. The fluorine atom at the 5-position can influence the electronic properties and metabolic stability of the final compound, a desirable feature in drug design.

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not extensively published. However, a general synthetic approach can be inferred from related patent literature. The synthesis likely involves the esterification of the corresponding 6-bromo-5-fluoronicotinic acid.

General Synthetic Workflow (Hypothesized)

The synthesis of this compound can be logically approached from its corresponding carboxylic acid, 6-bromo-5-fluoronicotinic acid. A standard esterification procedure would be employed.

Caption: Hypothesized synthesis of this compound.